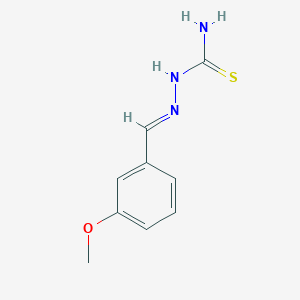

3-Methoxybenzaldehyde thiosemicarbazone

Übersicht

Beschreibung

3-Methoxybenzaldehyde thiosemicarbazone is a chemical compound known for its significant biological and pharmacological activities. It is derived from the reaction between 3-methoxybenzaldehyde and thiosemicarbazide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzaldehyde+Thiosemicarbazide→3-Methoxybenzaldehyde thiosemicarbazone

The reaction mixture is heated under reflux for several hours, after which the product is filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Hydrogen Bonding and Supramolecular Assembly

The molecule participates in intermolecular interactions critical for crystal packing and reactivity:

| Interaction Type | Bond Length (Å) | Role | Source |

|---|---|---|---|

| N–H⋯S (intermolecular) | 3.35 | 3D network stabilization | |

| O–H⋯O (intramolecular) | 2.62 | Planar molecular conformation | |

| π–π stacking | 4.50 | Stabilization of solid state |

These interactions influence solubility and reactivity. For instance, the planar conformation induced by intramolecular hydrogen bonds enhances π–π stacking, reducing solubility in nonpolar solvents .

Biochemical Interactions

3-MBTSc exhibits dose-dependent enzyme inhibition and anticancer activity through redox and coordination mechanisms:

Antityrosinase Activity

- IC50_{50}50 : 7.0 μM (monophenolase), 2.62 μM (diphenolase)

- Mechanism : Mixed-type inhibition via binding to copper-active sites .

Anticancer Activity

- IC50_{50}50 : 2.82–14.25 μg/mL against B16-F0 and EAC cell lines .

- Gene Modulation : Upregulates tumor suppressors (PTEN, BRCA1) and downregulates oncogenes (PKC, RAS) .

Thermodynamic and Kinetic Stability

Computational studies (DFT/B3LYP) predict:

- HOMO-LUMO Gap : 3.8 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MESP) : Negative potential at sulfur and oxygen sites facilitates electrophilic attacks .

Comparative Reactivity of Substituted Thiosemicarbazones

Substituent position significantly impacts reactivity:

| Substituent | IC (MCF-7) | Metal Binding Affinity |

|---|---|---|

| 3-Methoxy (3-MBTSc) | 2.82 μg/mL | High (Ni, Cu) |

| 4-Nitro | 7.59 μg/mL | Moderate |

| 4-Hydroxy | >10 μg/mL | Low |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3-MBTSc has shown significant potential as an anticancer agent. Research indicates that it exhibits selective cytotoxicity against cancer cells, particularly MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 2.743 µg/ml, indicating its potency in inhibiting cancer cell growth while showing comparatively lower toxicity to normal cells (MCF-10) at similar concentrations .

Antimicrobial Properties

In addition to its anticancer effects, 3-MBTSc has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that thiosemicarbazones, including 3-MBTSc, possess the ability to inhibit the growth of both gram-positive and gram-negative bacteria. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Comparison of Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of 3-MBTSc compared to other thiosemicarbazones:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methoxybenzaldehyde TSC | Staphylococcus aureus | 0.5 - 64 µg/mL |

| Other Thiosemicarbazones | E. coli | 18.5 - 27.8 mm (inhibition zone) |

| Standard Antibiotic | Streptomycin | 22 mm (inhibition zone) |

Metal Ion Extraction

Another significant application of 3-MBTSc lies in its use as a ligand for metal ion extraction. It has been employed in the extraction processes for vanadium(V) ions from aqueous solutions, showcasing its utility in environmental chemistry and materials science . The compound's ability to form stable complexes with metal ions makes it valuable for both analytical and industrial applications.

Case Studies and Research Findings

Several studies highlight the diverse applications of 3-MBTSc:

- Anticancer Study : A detailed investigation involving MTT assays demonstrated that 3-MBTSc effectively inhibited tumor cell growth at varying concentrations, with significant statistical relevance (p < 0.001) noted at higher doses .

- Antimicrobial Research : In a comparative study of thiosemicarbazones, researchers found that the antimicrobial efficacy of compounds like 3-MBTSc was enhanced when complexed with transition metals, indicating potential for developing new antimicrobial agents .

- Metal Ion Complexation : Research on deep eutectic solvents highlighted the role of thiosemicarbazones in extracting vanadium ions, showcasing their practical application in environmental remediation efforts .

Wirkmechanismus

The mechanism of action of 3-Methoxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:

Anticancer Activity: It inhibits the activity of enzymes such as cathepsin B, which is involved in cancer cell proliferation and metastasis. .

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrobenzaldehyde thiosemicarbazone: Similar in structure but with a nitro group instead of a methoxy group.

Vanillin thiosemicarbazone: Derived from vanillin, it shows similar antimicrobial and anticancer properties.

Uniqueness

3-Methoxybenzaldehyde thiosemicarbazone is unique due to its methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to molecular targets, making it a potent compound in various applications .

Biologische Aktivität

3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) is a compound of significant interest in the field of medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings from various studies.

Synthesis of 3-MBTSc

3-MBTSc is synthesized by refluxing 3-methoxybenzaldehyde with thiosemicarbazide in a solvent mixture of methanol and distilled water, with glacial acetic acid as a catalyst. The reaction proceeds for several hours, yielding a yellow crystalline solid. The general reaction can be summarized as follows:

Anticancer Activity

Numerous studies have evaluated the anticancer properties of 3-MBTSc, particularly against breast cancer cell lines. The following table summarizes the IC50 values obtained from various studies, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 2.743 | |

| Acetone thiosemicarbazone | MCF-7 | 2.271 | |

| 4-Nitrobenzaldehyde thiosemicarbazone | MCF-7 | 7.081 | |

| Control (MCF-10 normal cells) | MCF-10 | >5.000 |

The data indicates that 3-MBTSc exhibits significant cytotoxicity against the MCF-7 human breast cancer cell line while demonstrating lower toxicity towards normal MCF-10 cells, suggesting selective anticancer activity.

The mechanism through which 3-MBTSc exerts its anticancer effects has been explored through molecular docking studies. It has been shown to interact with several target proteins involved in cancer progression:

- TGF-β1 : Binding energy of −32.13 Kcal/mol.

- PARP : Potentially involved in DNA repair mechanisms.

These interactions suggest that 3-MBTSc may act as a multitargeting agent, affecting multiple pathways critical for tumor growth and survival .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that treatment with 3-MBTSc resulted in approximately 33% inhibition of tumor cell growth at a concentration of 5 µg/ml , increasing to 36.5% at 20 µg/ml . In contrast, it inhibited only 7-8% of normal cell growth at the same concentrations, highlighting its selectivity for cancer cells .

- Comparative Analysis : In comparative studies, 3-MBTSc was found to be more effective than other thiosemicarbazones like 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc), which had an IC50 value of 7.081 µg/ml , indicating that structural modifications significantly influence biological activity .

Pharmacokinetics and Drug-Likeness

In silico studies have assessed the pharmacokinetic properties of 3-MBTSc, revealing favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles that suggest its potential as a drug candidate . The compound's solubility in DMSO enhances its suitability for biological assays.

Eigenschaften

IUPAC Name |

[(E)-(3-methoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-13-8-4-2-3-7(5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKKQKDSWAUADS-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418766 | |

| Record name | [(E)-(3-methoxyphenyl)methylideneamino]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51146-74-8 | |

| Record name | NSC69594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(E)-(3-methoxyphenyl)methylideneamino]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.